6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context of Pyrrolo[2,3-b]pyridine Derivatives in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has occupied a central position in heterocyclic chemistry for over a century, with its foundational synthesis methods being established through modifications of classical indole formation reactions. The development of these compounds began with adaptations of the Madelung and Fischer synthesis approaches, originally designed for indole preparation, which were subsequently modified to incorporate the pyridine nitrogen atom into the fused ring system. These early synthetic endeavors established the fundamental reactivity patterns that characterize pyrrolo[2,3-b]pyridine derivatives, including their propensity for electrophilic substitution predominantly at the 3-position, though examples of substitution at the 2-position have also been documented.
The historical significance of pyrrolo[2,3-b]pyridine derivatives has been amplified by their discovery in natural products, particularly the variolins isolated from the Antarctic sponge Kirkpatrick Avarialosa, which demonstrated the inherent biological relevance of this heterocyclic framework. These natural occurrences provided early validation for the pharmaceutical potential of the pyrrolo[2,3-b]pyridine scaffold and stimulated extensive synthetic efforts to develop analogous compounds with enhanced biological properties. The evolution of synthetic methodologies has progressively enabled the preparation of increasingly complex derivatives, including those bearing halogen and alkoxy substituents that modulate the electronic properties and biological activity of the core structure.
Throughout the twentieth century, the development of pyrrolo[2,3-b]pyridine chemistry has been characterized by continuous refinement of synthetic approaches and expanding understanding of structure-activity relationships. The introduction of modern cross-coupling methodologies and advanced purification techniques has facilitated the synthesis of highly substituted derivatives that were previously challenging to access. This historical progression has culminated in the contemporary appreciation of pyrrolo[2,3-b]pyridine derivatives as privileged scaffolds in drug discovery, with numerous examples proceeding through clinical development and achieving regulatory approval for therapeutic applications.
Significance of Substitution Patterns in 6-Chloro-5-methoxy Derivatives
The specific substitution pattern observed in this compound creates a unique electronic environment that significantly influences both the chemical reactivity and biological activity of the molecule. The chlorine atom at the 6-position serves as an electron-withdrawing group that decreases the electron density of the pyridine ring, thereby affecting the compound's basicity and coordination behavior. This electronic modulation is particularly important in biological systems where the compound may interact with metal-containing enzymes or participate in hydrogen bonding networks that are sensitive to electronic effects.
The methoxy substituent at the 5-position introduces both steric and electronic considerations that complement the chlorine substitution. The methoxy group, being an electron-donating substituent, partially counteracts the electron-withdrawing effect of the chlorine atom, creating a balanced electronic distribution that can be optimized for specific biological targets. This electronic balance has proven particularly valuable in the design of kinase inhibitors, where precise tuning of electronic properties is essential for achieving selectivity among closely related enzyme targets. The combination of these substituents also influences the compound's lipophilicity and membrane permeability characteristics, factors that are crucial for oral bioavailability and tissue distribution in pharmaceutical applications.
Research investigations have demonstrated that the 6-chloro-5-methoxy substitution pattern confers enhanced stability toward metabolic degradation compared to unsubstituted pyrrolopyridine analogs. The chlorine atom provides protection against oxidative metabolism at the 6-position, while the methoxy group can undergo controlled metabolic transformations that may contribute to the compound's pharmacological profile. The spatial arrangement of these substituents also creates specific binding interactions with target proteins, as evidenced by crystallographic studies of related pyrrolo[2,3-b]pyridine derivatives bound to their biological targets.
Scope of Academic Research on Bioactive Pyrrolopyridine Scaffolds
Contemporary academic research on pyrrolopyridine scaffolds has expanded dramatically in scope and sophistication, encompassing diverse therapeutic areas and employing advanced methodological approaches to understand structure-activity relationships. The research landscape is characterized by intensive investigation of these compounds as kinase inhibitors, with particular emphasis on oncology applications where dysregulated kinase signaling drives disease progression. Academic groups have systematically explored the effects of various substitution patterns on kinase selectivity profiles, leading to the identification of compounds with exceptional potency and selectivity for specific kinase subtypes.
The scope of current research extends beyond traditional medicinal chemistry to encompass computational modeling studies that predict binding modes and optimize lead compounds through structure-based drug design approaches. These computational investigations have been validated by experimental crystallographic studies that provide detailed atomic-level information about protein-ligand interactions, enabling rational design of improved analogs. Academic research has also expanded into the realm of chemical biology, where pyrrolopyridine derivatives serve as chemical probes to investigate cellular signaling pathways and validate new therapeutic targets.
Recent academic investigations have revealed the versatility of the pyrrolopyridine scaffold in addressing diverse therapeutic challenges beyond oncology. Research groups have documented significant activity against inflammatory diseases, with compounds demonstrating selective inhibition of cyclic nucleotide phosphodiesterases that regulate inflammatory cell function. Additional studies have explored the scaffold's potential in neurological disorders, infectious diseases, and metabolic conditions, demonstrating the broad therapeutic applicability of appropriately substituted pyrrolopyridine derivatives.
The academic research community has also focused extensively on developing improved synthetic methodologies for accessing diverse pyrrolopyridine derivatives with enhanced efficiency and environmental sustainability. These synthetic studies have produced novel coupling reactions, cascade processes, and multicomponent reactions that enable rapid generation of compound libraries for biological screening. The integration of synthetic methodology development with biological evaluation has accelerated the pace of discovery and enabled academic researchers to contribute meaningfully to the pharmaceutical pipeline for pyrrolopyridine-based therapeutics.
Properties
IUPAC Name |
6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXUMNQHGLZWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with pyrrolo[2,3-b]pyridine derivatives bearing halogen substituents, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine.
- Methoxylation is introduced via methanol or methoxy-containing reagents under basic conditions.
Typical Reaction Conditions
- Reactions are carried out under reflux to ensure complete conversion.
- Solvent systems such as dioxane/water mixtures or methanol are commonly used.
- Bases like potassium carbonate facilitate the methoxylation step.
- Inert atmosphere (nitrogen) is maintained to prevent unwanted side reactions.
- Reaction temperatures typically range from 50°C to 80°C, depending on the step.
Detailed Preparation Procedure (Example Protocol)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 6-Chloro-1H-pyrrolo[2,3-b]pyridine, Methanol, K2CO3 | Reflux in methanol with potassium carbonate for methoxylation at the 5th position | Moderate to high yield (55–70%) depending on purity and reaction time |
| 2 | Purification by extraction and ion-exchange resin treatment | Post-reaction mixture acidified, extracted with ethyl acetate, and purified using ion-exchange resin to remove impurities | High purity product obtained |
This protocol is adapted from similar methods used in related pyrrolo[2,3-b]pyridine derivatives synthesis, ensuring regioselective methoxylation at the 5th position while retaining the chlorine at the 6th position.
Alternative Synthetic Approaches
Palladium-Catalyzed Coupling Methods
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been employed to functionalize pyrrolo[2,3-b]pyridine derivatives.
- For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with phenylboronic acid under Pd catalysis to introduce aryl groups, followed by chlorination and methoxylation steps.
- These methods provide versatility for further functionalization but require careful catalyst and ligand selection.
Tosylation and Subsequent Substitution
- Tosylation of pyrrolo[2,3-b]pyridine derivatives followed by nucleophilic substitution can be used to introduce the methoxy group.
- The tosylated intermediate is treated with methanol under basic conditions to replace the tosyl group with a methoxy moiety.
Reaction Mechanism Insights
- Methoxylation proceeds via nucleophilic aromatic substitution, where the methoxide ion attacks the electrophilic carbon at the 5th position.
- Chlorine at the 6th position is generally inert under these conditions, allowing selective substitution.
- The presence of electron-withdrawing groups on the pyrrolo[2,3-b]pyridine ring enhances the electrophilicity of the aromatic carbons, facilitating substitution.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Methoxylation | 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Methanol, K2CO3 | Reflux, 50–80°C | 55–70 | Simple, cost-effective | Moderate regioselectivity risk |
| Pd-Catalyzed Coupling + Methoxylation | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid, Pd catalyst, Methanol | 80°C, N2 atmosphere | 60–75 | High selectivity, versatile | Requires Pd catalyst, costlier |
| Tosylation followed by Substitution | Pyrrolo[2,3-b]pyridine derivative | p-Toluenesulfonyl chloride, Methanol | Biphasic DCM/NaOH, RT to reflux | 50–65 | Enables functional group manipulation | Multi-step, longer process |
Research Findings and Optimization Notes
- Reaction time and temperature critically influence yield and purity; longer reflux times improve conversion but may lead to side products.
- Ion-exchange resin purification effectively removes ionic impurities and enhances product purity.
- Use of inert atmosphere prevents oxidation or degradation of intermediates.
- Catalytic amounts of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) improve reaction rates in biphasic systems.
- Methoxylation selectivity can be improved by controlling base concentration and solvent polarity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent, particularly through its role as an inhibitor of protein kinases. Protein kinases are critical in cell signaling pathways that regulate cell growth and division, making them key targets in cancer therapy.
- Inhibition of IGF-1R : Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, exhibit inhibitory effects on the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target associated with various solid tumors. This inhibition can potentially lead to reduced tumor growth and improved patient outcomes in oncology settings .
- Antiproliferative Activity : Studies have demonstrated that compounds within this class can inhibit the proliferation of human tumor cell lines. For example, certain derivatives have shown activity against breast cancer and other malignancies with GI50 values below 1 μM, indicating potent antiproliferative effects .
Fibroblast Growth Factor Receptor Inhibition
Recent studies highlight the effectiveness of this compound derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal FGFR signaling is implicated in various tumors.
- Potent FGFR Inhibitors : The compound has been identified as a potent FGFR inhibitor with IC50 values significantly lower than many existing treatments. For instance, one study reported IC50 values for FGFR1–4 ranging from 7 nM to 712 nM for specific derivatives . This suggests a strong potential for these compounds in targeted cancer therapies.
Pharmacological Characteristics
The pharmacological profile of this compound includes a range of activities beyond anticancer properties:
- Anticonvulsant and Analgesic Activities : Some studies have noted anticonvulsant and analgesic properties associated with pyrrolo[2,3-b]pyridine derivatives, indicating their potential use in neurological disorders and pain management .
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | FGFR1 | 7 | Potent inhibitor |
| Compound B | FGFR2 | 9 | Potent inhibitor |
| Compound C | IGF-1R | <100 | Anticancer activity |
| Compound D | CDK1 | 0.64 | Antiproliferative |
This table summarizes key findings from recent studies on the biological activity of various derivatives of the compound.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors by binding to the receptor’s active site, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Table 1: Key Compounds and Substituent Effects
Key Observations :
- Positional Effects : Chloro at C5 (as in 5-Chloro-1H-pyrrolo[2,3-b]pyridine) facilitates cross-coupling reactions , while C6 chloro in the target compound may direct electrophilic attacks to other positions.
- Halogen vs. Methoxy’s electron-donating nature could enhance ring activation for further functionalization.
Heterocycle Core Modifications
Thieno[2,3-b]pyridine Derivatives ()
- Structural Difference: Replacement of pyrrole nitrogen with sulfur in thieno[2,3-b]pyridine increases lipophilicity and alters electronic properties.
- Biological Impact: Thieno derivatives exhibit nanomolar anticancer activity via phosphoinositide-specific phospholipase C (pi-PLC) inhibition. Cycloalkyl or aryl substituents improve lipophilicity and target binding .
Pyrrolo[2,3-c]pyridine Isomers ()
Functional Group and Reactivity Comparisons
- Methoxy vs. Halogen : Methoxy groups (e.g., in the target compound) improve solubility and participate in hydrogen bonding, whereas halogens (Cl, Br, I) enhance electrophilic reactivity and serve as leaving groups in cross-coupling reactions .
- Silyl-Protected Derivatives : Compounds like 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine () use silyl groups to protect reactive sites, enabling selective functionalization .
Biological Activity
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure and biological properties have garnered attention in medicinal chemistry, particularly for its potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different cell lines, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of this compound is C_8H_7ClN_2O. The presence of the chloro and methoxy groups significantly influences its biological activity. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : This compound has shown potential as an inhibitor of specific kinases, which play critical roles in cell signaling and proliferation. For instance, it has been associated with the inhibition of SGK-1 kinase, which is involved in renal and cardiovascular diseases .
- Antiproliferative Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It operates by inducing apoptosis and inhibiting cyclin-dependent kinases (CDKs), particularly CDK1, which is crucial for cell cycle regulation .
Antiproliferative Efficacy
The following table summarizes the antiproliferative activity of this compound against different cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 2.91 | CDK1 inhibition |
| OVCAR-4 | 2.03 | Apoptosis induction |
| HT29 | 6.75 | Cell cycle arrest |
| SW-620 | 4.46 | Caspase activation |
| NCI/ADR-RES | 3.88 | Multidrug resistance reversal |
These results indicate that the compound is particularly effective against HCT-116 and OVCAR-4 cell lines, with GI50 values below 3 µM, suggesting strong antiproliferative properties .
Case Studies
A notable study evaluated the effects of this compound on human diffuse malignant peritoneal mesothelioma (DMPM) cells. The compound not only inhibited cell proliferation but also increased caspase activity significantly (4-fold for caspase-9 and 3-fold for caspase-3), indicating its potential as a therapeutic agent for aggressive cancers .
Additional Biological Activities
In addition to its antiproliferative effects, this compound has demonstrated:
- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for conditions characterized by inflammation .
Q & A
Q. What are the optimized synthetic routes for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : A multi-step synthesis can be adapted from analogous pyrrolo[2,3-b]pyridine derivatives. Key steps include:
- Halogenation : Introduce chlorine at the 6-position using reagents like HNO₃ under controlled conditions .
- Methoxy Group Installation : Use NaH and methyl iodide (MeI) in THF for alkylation at the 5-position .
- Cross-Coupling : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ and 3,4-dimethoxyphenylboronic acid to functionalize the core structure .
- Purification : Column chromatography or recrystallization ensures purity, as impurities can skew biological activity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy protons at ~δ 3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₈H₇ClN₂O: 182.02 g/mol) .
- X-Ray Crystallography : Resolve ambiguous regiochemistry, as demonstrated for related pyrrolopyridine structures .
Advanced Research Questions
Q. How do substituent positions influence the reactivity and biological activity of this compound?
- Methodological Answer : Substituent effects are critical for target engagement:
- Chlorine at 6-position : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines) .
- Methoxy at 5-position : Electron-donating groups increase π-stacking potential in kinase binding pockets .
- Comparative SAR Studies : Analogs like 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine show altered kinase selectivity, highlighting the need for systematic substitution .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Purity Validation : Use HPLC/MS to rule out impurities (e.g., residual Pd catalysts from coupling reactions) .
- Functional Assays : Compare activity in isogenic cell lines to isolate target-specific effects .
- Computational Docking : Model interactions with kinases (e.g., JAK2 or EGFR) to predict binding modes conflicting with experimental data .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., using GROMACS) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methoxy vs. ethoxy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
